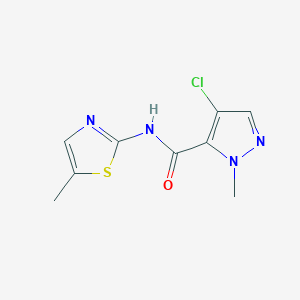![molecular formula C21H23NO4 B5298890 methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5298890.png)
methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate, also known as IBOPA-ME, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of acrylate derivatives and has been found to exhibit various biological activities.
作用機序
The mechanism of action of methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and inflammation. The compound has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the levels of anti-inflammatory cytokines, such as interleukin-10.
実験室実験の利点と制限
One of the major advantages of methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate is its relatively simple synthesis method, which makes it easy to obtain in large quantities for laboratory experiments. However, the compound has been found to exhibit low solubility in water, which can limit its use in certain types of experiments. Additionally, the compound has not been extensively tested for its toxicological effects, which may limit its use in in vivo studies.
将来の方向性
There are several potential future directions for research on methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate. One area of interest is the development of more efficient synthesis methods for the compound, which could increase its availability for research and potential therapeutic applications. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Finally, more extensive toxicological studies are needed to determine the safety and potential side effects of the compound.
合成法
The synthesis of methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate involves a multi-step reaction sequence that starts with the condensation of 4-isobutoxybenzoyl chloride and aniline to form N-(4-isobutoxybenzoyl)aniline. This intermediate is then reacted with methyl acrylate in the presence of a catalyst to yield this compound.
科学的研究の応用
Methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate has been extensively studied for its potential applications in various fields of biomedical research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. The compound has been tested in vitro and in vivo for its efficacy against several types of cancer cells, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-15(2)14-26-18-11-9-17(10-12-18)20(23)22-19(21(24)25-3)13-16-7-5-4-6-8-16/h4-13,15H,14H2,1-3H3,(H,22,23)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPXLYYIEDJWHK-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298812.png)
![N-{4-[(allylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5298819.png)


![2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5298832.png)
![4-[(2-chlorobenzyl)oxy]-N-methylbenzamide](/img/structure/B5298838.png)
![1-(4-chlorophenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298846.png)
![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5298854.png)
![N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine](/img/structure/B5298870.png)
![5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol](/img/structure/B5298885.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5298916.png)